3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
“3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C15H11ClF3N3O and a molecular weight of 341.72 . It is also known as "3-[3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Suzuki–Miyaura cross-coupling reaction has been used to synthesize C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C15H11ClF3N3O and a molecular weight of 341.72 . Other properties such as melting point, boiling point, and density were not directly available from the search results.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may inhibit specific enzymes or pathways involved in cancer cell growth . Further studies are needed to validate its efficacy and safety.
Chemical Biology and Enzyme Inhibition
- CDK Inhibition : The compound’s trifluoromethyl group could interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Investigating its CDK inhibitory activity could provide insights into cancer therapy .
Organic Synthesis and Methodology
- Suzuki–Miyaura Cross-Coupling Reactions : Researchers have employed this compound as a starting material for synthesizing C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives. These reactions offer a versatile route to functionalized heterocycles .
Materials Science and Fluorinated Building Blocks
- Fluorinated Pyridine Derivatives : The compound’s 3-chloro-5-(trifluoromethyl)pyridine moiety makes it a valuable building block for designing novel materials, such as liquid crystals, polymers, and pharmaceutical intermediates .
Computational Chemistry and Molecular Modeling
- Quantum Chemical Calculations : Researchers can use computational methods to explore the electronic structure, reactivity, and thermodynamic properties of this compound. Insights gained from such studies aid in understanding its behavior and interactions .
Pharmacokinetics and Metabolism Studies
- Metabolic Stability : Investigating how this compound is metabolized in vivo can guide drug design. Analyzing its metabolic pathways and potential bioactivation or toxicity is essential for drug development .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By blocking CDK2 activity, the compound prevents cells from progressing from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The presence of the pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic moiety known for its wide spectrum of biological and pharmacological activities , could potentially enhance its absorption and distribution within the body.
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It can induce apoptosis within cells, particularly those that are rapidly dividing . This makes it a potential candidate for anticancer therapies .
properties
IUPAC Name |
3-chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O/c1-8-13(16)14-20-11(9-4-3-5-10(6-9)23-2)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWXNSULELFKFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC(=CC=C3)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
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